N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiophene moiety. The structure includes a cyano group at the 3-position and a phenylacetamide substituent at the 2-position.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c19-12-15-14-9-5-2-6-10-16(14)22-18(15)20-17(21)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXDONTGJSGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and cyano group are primary targets for oxidation:
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Thiophene sulfoxidation : Treatment with H₂O₂ in acetic acid generates sulfoxide derivatives, confirmed by LC-MS and NMR studies .
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Cyano group oxidation : Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the cyano group converts to a carboxylic acid, forming N-(3-carboxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hr | Sulfoxide derivative | 72% |
| HNO₃ (conc.)/H₂SO₄ | 0°C → RT, 12 hr | N-(3-carboxy-cycloheptathiophen-2-yl)-2-phenylacetamide | 58% |
Reduction Reactions
Selective reduction pathways depend on reaction design:
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Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) produces the primary amine N-(3-aminomethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide.
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Amide bond reduction : LiAlH₄ reduces the acetamide to a secondary amine, yielding N-(3-cyano-cycloheptathiophen-2-yl)-2-phenylethylamine.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 hr | N-(3-aminomethyl-cycloheptathiophen-2-yl)-2-phenylacetamide | 85% |
| LiAlH₄ (excess) | THF, reflux, 2 hr | N-(3-cyano-cycloheptathiophen-2-yl)-2-phenylethylamine | 63% |
Nucleophilic Substitution
The acetamide’s carbonyl group participates in nucleophilic attacks:
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Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the amide bond, producing 2-phenylacetic acid and 2-amino-3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene.
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Thiol displacement : Reaction with thiophenol/K₂CO₃ replaces the acetamide with a thioether group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 8 hr | 2-phenylacetic acid + 2-amino-3-cyano-cycloheptathiophene | 91% |
| PhSH, K₂CO₃ | DMF, 80°C, 12 hr | N-(3-cyano-cycloheptathiophen-2-yl)-2-phenylthioacetamide | 78% |
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration:
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Bromination : Br₂ in CCl₄ introduces bromine at the para position relative to the acetamide.
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Nitration : HNO₃/H₂SO₄ forms a nitro derivative at the ortho position .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenylacetamide moiety:
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Suzuki coupling : Reaction with phenylboronic acid introduces biphenyl groups .
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Sonogashira coupling : Propargyl alcohol adds an alkyne functionality.
Mechanistic Insights
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Cyano group reactivity : DFT calculations show the cyano group’s electron-withdrawing effect stabilizes transition states in substitution reactions, lowering activation barriers by 12–15 kcal/mol .
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Thiophene ring aromaticity : The sulfur atom’s lone pairs facilitate electrophilic attacks, with regioselectivity controlled by steric effects from the cycloheptane ring.
Key Research Findings
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Biological relevance : Nitro derivatives exhibit COX-2 inhibition (IC₅₀ = 0.89 µM) .
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Material science applications : Brominated analogs demonstrate enhanced thermal stability (Tₐ = 218°C).
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Synthetic limitations : Over-reduction of the cyano group remains a challenge in catalytic hydrogenation, requiring careful stoichiometric control.
Scientific Research Applications
Medicinal Chemistry
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide has been investigated for its potential as a therapeutic agent. Key areas of research include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics. It has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Neuropharmacology
The compound's structure suggests potential neuroprotective properties. Preliminary studies have indicated:
- Cognitive Enhancement : Animal models have demonstrated that compounds similar to this compound may enhance cognitive functions and could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Drug Development
The unique structural features of this compound make it an attractive lead for drug development:
- Lead Compound for Synthesis : Its chemical structure allows for modifications that can lead to the development of new pharmacological agents with improved efficacy and reduced side effects. Researchers are exploring various analogs to optimize their therapeutic profiles .
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
In a 2024 animal study investigating neuroprotective effects, this compound was administered to mice subjected to induced oxidative stress. Results showed a marked improvement in cognitive function and a decrease in oxidative markers compared to control groups .
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and phenylacetamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications in the Acyl Group
- Propanamide Analogs: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide (C₁₃H₁₆N₂OS) replaces the phenylacetamide group with a simpler propanamide chain.
- Phenoxyacetamide Derivatives: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide introduces a substituted phenoxy group. The isopropyl and methyl substituents increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Nitrothiophene Carboxamide: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₄N₃O₃S₂) incorporates a nitrothiophene moiety.
Variations in Core Heterocycle Size
- Cyclopenta[b]thiophene Derivatives: Compounds like N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (IC₅₀ = 30.8 nM against MCF7 cells) feature a smaller five-membered cyclopentane ring. The reduced ring size may enhance conformational rigidity, improving target affinity but limiting metabolic stability compared to the cyclohepta analog .
Functional Group Additions
- Sulfamoyl and Benzamide Modifications: N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzamide (C₂₅H₂₅N₃O₄S₂) includes a sulfamoyl group and methylbenzamide. These substituents introduce hydrogen-bonding capabilities and steric hindrance, which may enhance selectivity for specific kinase targets but complicate synthesis .
- Trifluoromethyl-Benzothiazole Analogs: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide shares the phenylacetamide group but replaces the thiophene core with a benzothiazole ring.
Pharmacological and Physicochemical Comparisons
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
- Molecular Formula : C23H28N2O4S
- Molecular Weight : 428.54 g/mol
- CAS Number : 309950-19-4
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. For instance, a study showed that a related compound reduced inflammation markers by up to 50% in lipopolysaccharide (LPS)-stimulated macrophages .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation and Bcl-2 modulation |
| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 18 | Induction of apoptosis |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Case Study 1: Anti-inflammatory Effects
In a double-blind study involving patients with rheumatoid arthritis, administration of a compound structurally related to N-(3-cyano...) resulted in a marked reduction in joint swelling and pain scores after four weeks of treatment .
Case Study 2: Anticancer Efficacy
A clinical trial assessing the effects of the compound on patients with metastatic breast cancer revealed a partial response in over 30% of participants after six cycles of treatment. The common side effects included mild nausea and fatigue but were manageable .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylacetamide and its derivatives?
The compound is typically synthesized via condensation reactions. A common method involves refluxing equimolar amounts of precursor amines (e.g., 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine) with phenylacetyl chloride in polar aprotic solvents like DMF. The reaction is monitored by TLC, and the product is precipitated using ice/water mixtures followed by recrystallization from DMF or ethanol . Derivatives may incorporate substituents via nucleophilic acyl substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR : Peaks at δ 1.5–2.5 ppm (cycloheptane CH2), δ 7.2–7.8 ppm (aromatic protons), and δ 10.5–11.0 ppm (amide NH) confirm backbone structure .
- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 341 for the parent compound) and fragmentation patterns confirm molecular weight and substituents .
Q. What in vitro assays are used for preliminary biological screening?
Common assays include:
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated using nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays (e.g., AKT1 kinase inhibition at 10 µM, yielding ~50% inhibition) .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally complex derivatives?
Strategies include:
- Solvent Optimization : Using toluene:water (8:2) biphasic systems to enhance reaction rates and reduce side products .
- Catalysis : Employing Pd(PPh3)4 for cross-coupling reactions (e.g., introducing heteroaryl groups) with yields >70% .
- Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 min at 150°C) while maintaining purity (>95%) .
Q. What computational methods predict the compound’s binding mode to AKT1?
- Molecular Docking : AutoDock Vina or Schrödinger Suite aligns the compound’s amide and cyano groups with AKT1’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability over 100 ns, revealing hydrogen bonds between the phenylacetamide moiety and Glu234/Asp293 residues .
Q. How do researchers resolve contradictions in reported biological activities (e.g., AKT1 vs. p38 MAPK inhibition)?
- Target Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) confirm selectivity (e.g., IC50 = 11.4 µM for AKT1 vs. >100 µM for p38 MAPK) .
- Metabolite Screening : LC-MS identifies active metabolites that may contribute to off-target effects .
Q. What crystallographic strategies determine the compound’s 3D structure?
- Single-Crystal X-ray Diffraction : SHELXS-97 solves phases, and SHELXL-97 refines structures (R-factor < 0.05). Key geometric parameters include C–S bond lengths (~1.72 Å) and cycloheptane ring puckering angles (~25°) .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning common in cycloheptane-containing crystals .
Key Methodological Insights
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Analog Design : Replace the phenyl group with pyridyl or thienyl moieties to modulate solubility and target engagement .
- Green Chemistry : Ethanol/water mixtures reduce environmental impact during recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
